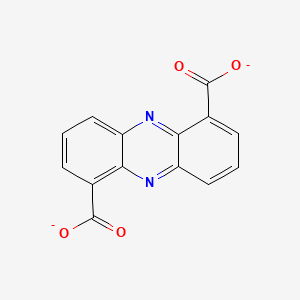
Phenazine-1,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazine-1,6-dicarboxylate is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of phenazine-1,6-dicarboxylic acid; major species at pH 7.3. It is a conjugate base of a phenazine-1,6-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Biological Roles
Phenazine-1,6-dicarboxylate (PDC) plays a critical role in the biosynthesis of phenazines, a group of nitrogen-containing aromatic secondary metabolites produced by bacteria. These metabolites, including PDC, are known for their redox activity and act as broad-spectrum antibiotics, virulence factors, and survival factors in infectious diseases. The biosynthesis process involves several enzymes converting chorismic acid to PDC and phenazine-1-carboxylic acid, which are core phenazines for the creation of over 150 phenazine derivatives found in nature (Blankenfeldt, 2013).
Metabolic Pathways and Precursor Roles
PDC serves as a key branchpoint compound in the metabolic pathways of phenazine pigmentation in pseudomonads. It acts as a precursor to other phenazines in various bacterial species, although its uptake and metabolism can vary among different organisms. This differential behavior suggests a complex role of PDC in microbial metabolism and ecological interactions (Messenger & Turner, 1983).
Structural and Chemical Studies
Phenazine-1,6-dicarboxamides, derivatives of PDC, have been identified as redox-responsive molecular switches. Their structural transformation under redox conditions has potential applications in developing foldamers for various biotechnological processes (Yin et al., 2019). Additionally, biomimetic synthesis studies of PDC demonstrate its potential in the development of natural product synthesis, enhancing our understanding of its chemical properties and applications (Clark & Sperry, 2012).
Antimicrobial and Antibiofilm Activities
PDC and its derivatives have shown significant antibacterial and antibiofilm activities. This is particularly notable in the context of microbial co-cultivation, indicating their potential as lead compounds in the development of new antibiotics. Their structural variations at certain positions critically determine their inhibitory spectra and potency, making them valuable in antimicrobial research (Hifnawy et al., 2020).
Role in Phenazine Biosynthesis
Studies on enzymes involved in phenazine biosynthesis, such as PhzA/B, have revealed that PDC is a precursor in the formation of the phenazine tricycle, a crucial step in the biosynthesis pathway. This research provides insights into the enzymatic processes and chemical transformations leading to the production of various phenazine derivatives, including PDC (Ahuja et al., 2008).
Eigenschaften
Produktname |
Phenazine-1,6-dicarboxylate |
|---|---|
Molekularformel |
C14H6N2O4-2 |
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
phenazine-1,6-dicarboxylate |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20)/p-2 |
InChI-Schlüssel |
MJALVONLCNWZHK-UHFFFAOYSA-L |
SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)[O-])C(=O)[O-] |
Synonyme |
phenazine-1,6-dicarboxylate phenazine-1,6-dicarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



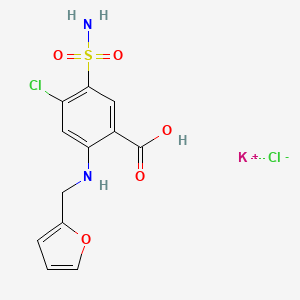
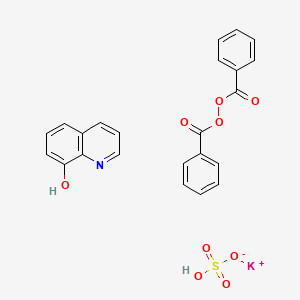
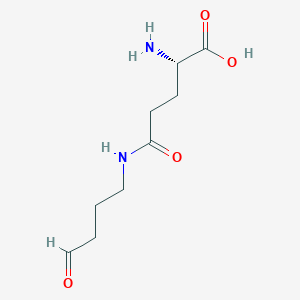
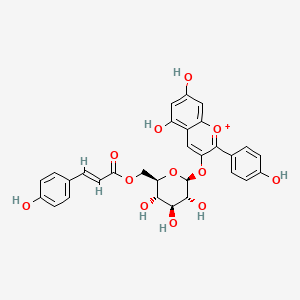
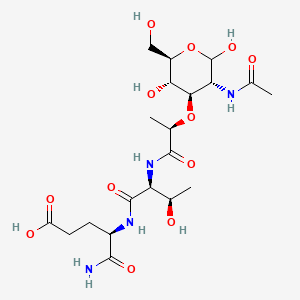
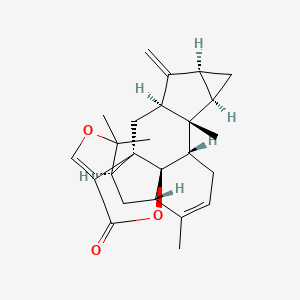

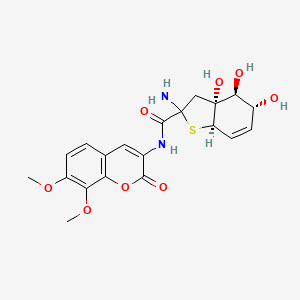

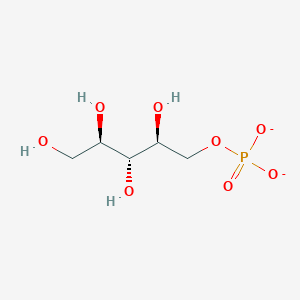
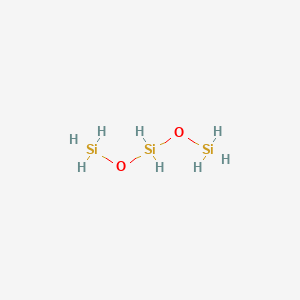
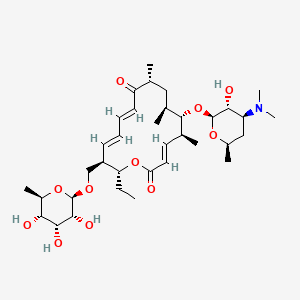
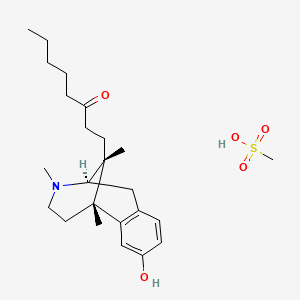
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxyoxan-2-yl] 10-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1260365.png)